molecular formula C18H22N2 B3306020 {2-[4-(Pyrrolidin-1-ylmethyl)phenyl]phenyl}methanamine CAS No. 926187-27-1

{2-[4-(Pyrrolidin-1-ylmethyl)phenyl]phenyl}methanamine

Cat. No.: B3306020
CAS No.: 926187-27-1
M. Wt: 266.4 g/mol
InChI Key: WSKQPLKZRFNERD-UHFFFAOYSA-N
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Description

{2-[4-(Pyrrolidin-1-ylmethyl)phenyl]phenyl}methanamine is a chemical compound with the molecular formula C18H22N2 It features a pyrrolidine ring attached to a phenyl group, which is further connected to another phenyl group through a methanamine linkage

Scientific Research Applications

{2-[4-(Pyrrolidin-1-ylmethyl)phenyl]phenyl}methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Pyrrolidin-1-ylmethyl)phenyl]phenyl}methanamine typically involves the reaction of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with aniline under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(Pyrrolidin-1-ylmethyl)phenyl]phenyl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of {2-[4-(Pyrrolidin-1-ylmethyl)phenyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. For example, it could inhibit or activate certain enzymes, alter receptor signaling pathways, or affect neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine
  • N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
  • (4-(Pyrrolidin-1-yl)phenyl)methanamine

Uniqueness

{2-[4-(Pyrrolidin-1-ylmethyl)phenyl]phenyl}methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of two phenyl groups connected through a methanamine linkage and the pyrrolidine ring enhances its versatility in various applications compared to similar compounds.

Properties

IUPAC Name

[2-[4-(pyrrolidin-1-ylmethyl)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-13-17-5-1-2-6-18(17)16-9-7-15(8-10-16)14-20-11-3-4-12-20/h1-2,5-10H,3-4,11-14,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKQPLKZRFNERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209575
Record name 4′-(1-Pyrrolidinylmethyl)[1,1′-biphenyl]-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926187-27-1
Record name 4′-(1-Pyrrolidinylmethyl)[1,1′-biphenyl]-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926187-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-(1-Pyrrolidinylmethyl)[1,1′-biphenyl]-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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